![molecular formula C14H9Cl2N3O B7460717 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea](/img/structure/B7460717.png)
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea
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Overview
Description
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDCP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.2 g/mol.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Additionally, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to inhibit cell proliferation and induce apoptosis. In insects, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to disrupt the nervous system, leading to paralysis and death. In plants, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to inhibit photosynthesis and disrupt cell division, leading to stunted growth and death.
Advantages and Limitations for Lab Experiments
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several advantages for lab experiments, including its relatively low cost, high yield, and ease of synthesis. However, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several limitations, including its low solubility in water and its potential toxicity to humans and animals.
Future Directions
There are several future directions for research on 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to investigate its potential use as an insecticide and herbicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea and its potential toxicity to humans and animals.
Synthesis Methods
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be synthesized using various methods, including the reaction of 2-cyanophenyl isocyanate with 3,5-dichloroaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-cyanophenyl isocyanate with 3,5-dichlorophenylamine in the presence of a solvent such as dimethylformamide. Both methods result in the formation of 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea with a yield of around 80%.
Scientific Research Applications
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been extensively studied for its potential applications in various fields. In medicine, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antiviral agent. In agriculture, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have insecticidal and herbicidal properties, making it a potential alternative to traditional pesticides. In industry, 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been studied for its potential use as a polymer additive, improving the mechanical and thermal properties of the resulting material.
properties
IUPAC Name |
1-(2-cyanophenyl)-3-(3,5-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-12(6-10)18-14(20)19-13-4-2-1-3-9(13)8-17/h1-7H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGOKKEMDCBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea |
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